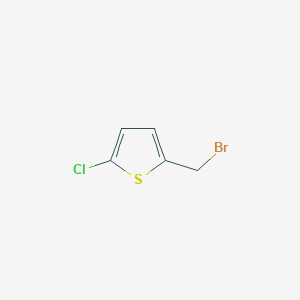

2-(溴甲基)-5-氯噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

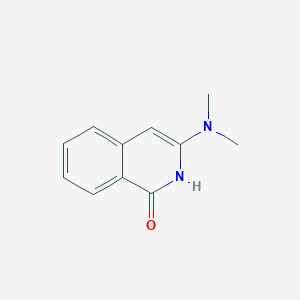

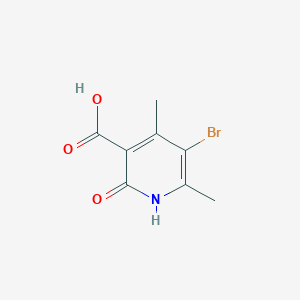

The compound "2-(Bromomethyl)-5-chlorothiophene" is a halogenated thiophene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine substituents on the thiophene ring can significantly influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated thiophenes often involves strategic introduction of halogen atoms onto the thiophene ring. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives with various substituents at the 5-position of the thiophene ring has been reported, demonstrating the versatility of thiophene chemistry in creating a wide array of functionalized compounds . Similarly, the synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes through bromocyclization of ortho-substituted arylmethyl sulfide highlights the use of halogenation reactions to construct complex thiophene-based structures .

Molecular Structure Analysis

The molecular structure of halogenated thiophenes, including "2-(Bromomethyl)-5-chlorothiophene," is characterized by the thiophene ring and the positions of the halogen substituents. The electron-withdrawing nature of the halogens can affect the electron density of the thiophene ring, potentially influencing its reactivity. The crystal structure of related compounds, such as 2-(chloromethyl)-5-(phthalimidomethyl)thiophene, provides insights into the geometric parameters and potential intramolecular interactions that can occur in halogenated thiophenes .

Chemical Reactions Analysis

Halogenated thiophenes can undergo various chemical reactions, leveraging the reactivity of the halogen substituents. For example, 2-chlorothiophene has been shown to react with cation exchange resin and orthophosphoric acid to form dimeric products containing a tetrahydro-2-thiophenone moiety . Additionally, 2-chlorothiophene can participate in Friedel-Crafts type reactions with active aromatic compounds to yield 2-arylthiophenes . These reactions demonstrate the potential of halogenated thiophenes to engage in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Bromomethyl)-5-chlorothiophene" are influenced by the presence of the bromine and chlorine atoms. The halogens contribute to the compound's polarity, boiling point, and solubility. The gas-phase molecular structure and conformational composition of related compounds, such as 2-bromo-3-chloro-1-propene, have been determined by electron diffraction, revealing the existence of different conformers and providing insights into the dynamic behavior of such molecules . These properties are crucial for understanding the behavior of "2-(Bromomethyl)-5-chlorothiophene" in various environments and for its application in chemical syntheses.

科学研究应用

电化学还原

研究人员已经研究了2-溴-5-氯噻吩的电化学还原,揭示了其在电化学应用中的实用性。例如,Walker等人(2018年)探讨了在银阴极上对2-溴-5-氯噻吩的电化学还原,通过双电子裂解过程形成2-氯噻吩作为主要产物 (Walker et al., 2018)。

光电子能谱分析

使用光电子能谱分析了2-溴-5-氯噻吩的电子结构。这种分析对于理解取代基团的电子效应至关重要,正如Tong等人(2010年)的研究所示,该研究考察了2-溴-5-氯噻吩的电子结构和取代基团效应 (Tong et al., 2010)。

光解离动力学

Kawade等人(2012年)研究了2-溴-5-氯噻吩的光解离动力学,利用了共振增强多光子电离等技术。这项研究对于了解卤代取代噻吩在特定条件下的行为至关重要 (Kawade et al., 2012)。

衍生物合成

该化合物还被用作合成各种衍生物的前体。例如,Kassmi等人(1994年)描述了从2-溴-3-氯噻吩经过一系列反应合成3-氟噻吩 (Kassmi et al., 1994)。

抗菌剂合成

在制药化学领域,2-溴-5-氯噻吩的衍生物已被合成并用于抗菌性能测试。Benneche等人(2011年)从2-酰基-5-甲氧基噻吩合成了5-(溴烷基亚)噻吩-2(5H)-酮,并测试了它们减少某些细菌生物膜形成的能力 (Benneche et al., 2011)。

催化反应

2-(溴甲基)-5-氯噻吩还在催化反应中发挥作用。Beydoun等人(2011年)探讨了其在钯催化的直接芳基化中的应用,展示了多官能基芳基化噻吩的合成 (Beydoun et al., 2011)。

属性

IUPAC Name |

2-(bromomethyl)-5-chlorothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNNZPYIRODXQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482187 |

Source

|

| Record name | 2-(bromomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-chlorothiophene | |

CAS RN |

59311-22-7 |

Source

|

| Record name | 2-(bromomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)